molecular formula C6H8Cl2F3N2O2P B12618458 [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride CAS No. 914361-74-3

[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride

Cat. No.: B12618458
CAS No.: 914361-74-3
M. Wt: 299.01 g/mol
InChI Key: MXNASHSZUXNRBC-UHFFFAOYSA-N
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Description

[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride: is a chemical compound with the molecular formula C6H9Cl2F3N2O2P It is a derivative of piperazine, a heterocyclic amine, and contains trifluoroacetyl and phosphonic dichloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride typically involves the reaction of piperazine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This intermediate is then reacted with phosphorus trichloride to form the phosphonic dichloride derivative. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride can undergo oxidation reactions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid or phosphonate esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphonic acid or phosphonate esters.

    Substitution: Various substituted phosphonic dichloride derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is used as a building block in organic synthesis for the preparation of complex molecules. It serves as a precursor for the synthesis of phosphonic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors targeting specific enzymes or receptors. Additionally, it can be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound finds applications in the development of flame retardants, plasticizers, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science for the preparation of metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phosphonic dichloride group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

  • [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic acid
  • [4-(Trifluoroacetyl)piperazin-1-yl]phosphonate esters
  • [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic monoesters

Comparison: Compared to its analogs, [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is unique due to the presence of two reactive chlorine atoms, which allow for further functionalization through substitution reactions

Properties

CAS No.

914361-74-3

Molecular Formula

C6H8Cl2F3N2O2P

Molecular Weight

299.01 g/mol

IUPAC Name

1-(4-dichlorophosphorylpiperazin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H8Cl2F3N2O2P/c7-16(8,15)13-3-1-12(2-4-13)5(14)6(9,10)11/h1-4H2

InChI Key

MXNASHSZUXNRBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C(F)(F)F)P(=O)(Cl)Cl

Origin of Product

United States

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